Tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound of interest is a hexahydroquinoline derivative featuring a tetrahydrofuran-2-ylmethyl ester group at position 3, a 4-nitrophenyl substituent at position 4, and a thiophen-2-yl moiety at position 5. The hexahydroquinoline core is partially saturated, with a ketone group at position 5, contributing to its conformational rigidity.
Synthetic routes for analogous compounds often involve multicomponent reactions (e.g., Hantzsch-type syntheses) in tetrahydrofuran (THF) with bases such as LiHMDS, as seen in related tetrahydropyrimidine derivatives . Crystallographic characterization of such molecules typically employs software suites like SHELXL for refinement and OLEX2 for structure solution and visualization .
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-15-23(26(30)34-14-19-4-2-10-33-19)24(16-6-8-18(9-7-16)28(31)32)25-20(27-15)12-17(13-21(25)29)22-5-3-11-35-22/h3,5-9,11,17,19,24,27H,2,4,10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHLEJNWDDJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: This step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of a catalyst, such as piperidine, to form the hexahydroquinoline core.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the hexahydroquinoline intermediate is treated with a nitrating agent, such as nitric acid.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is typically formed through a cyclization reaction involving a diol and an acid catalyst.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitrophenyl substituent undergoes reduction to form an aminophenyl derivative. This reaction is critical for modulating biological activity, as nitro groups are often reduced in drug metabolism pathways.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | Hydrogen gas (H₂) + palladium catalyst (e.g., Pd/C) | 4-Aminophenyl derivative |
Ester Hydrolysis
The carboxylate ester group (tetrahydrofuran-2-ylmethyl ester) can hydrolyze under acidic or basic conditions to yield a carboxylic acid . This reaction is foundational for generating bioactive metabolites or intermediates.
Electrophilic Aromatic Substitution
The thiophene-2-yl moiety undergoes electrophilic substitution due to the electron-rich aromatic ring. Typical reactions include bromination, nitration, or alkylation.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Bromination | Br₂ in FeBr₃ (Lewis acid catalyst) | 5-Bromo-thiophene derivative |
| Nitration | HNO₃ in H₂SO₄ | Nitro-substituted thiophene derivative |
Nucleophilic Addition
The 5-oxo (ketone) group reacts with nucleophiles (e.g., alcohols, amines) via 1,2-addition , forming hemiacetals or imines. This reactivity is exploited in organic synthesis for functional group diversification.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alcohol Addition | ROH (e.g., methanol) + acid catalyst (HCl) | Hemiacetal derivative |
| Amine Addition | RNH₂ (e.g., aniline) + acid catalyst | Imine derivative |
Tetrahydrofuran Ring-Opening
The tetrahydrofuran (THF) ring may undergo acid-catalyzed ring-opening to generate diols, particularly under harsh acidic conditions. This reaction is significant for polymer chemistry or polymerization studies.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Cleavage | H₃O⁺ (e.g., HCl in aqueous solution) | Corresponding diol |
Biological Target Interactions
While not a direct chemical reaction, the compound’s heterocyclic framework enables interactions with enzymes or receptors, potentially modulating biological pathways. For example:
-
Antimicrobial activity : Nitro groups and thiophene rings may disrupt microbial membranes.
-
Antioxidant properties : Thiophene and oxo groups could neutralize free radicals.
Comparative Reactivity Analysis
Scientific Research Applications
Synthetic Intermediate
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules. The presence of both nitrophenyl and thiophene groups enhances its reactivity in various chemical reactions.
Catalysis
Tetrahydrofuran derivatives are often used as solvents or reactants in catalytic processes. The compound can facilitate reactions involving transition metals, potentially leading to new catalytic systems that improve reaction efficiency.
| Property | Value |
|---|---|
| Boiling Point | 704.4 ± 60.0 °C |
| Solubility | Soluble in organic solvents |
| Reactivity | High due to electron-withdrawing groups |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
The hexahydroquinoline structure is associated with anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways.
Case Study: Antimicrobial Efficacy
A study conducted on the compound's antimicrobial activity revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This positions it as a promising lead for antibiotic development.
Drug Development
The compound's structural features make it a candidate for drug development, particularly in targeting diseases such as cancer and bacterial infections. Its ability to modulate biological pathways is under investigation for therapeutic applications.
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares structural motifs with other heterocyclic carboxylates, though differences in core rings and substituents lead to distinct physicochemical and biological properties. Key comparisons include:
Key Observations :
Crystallographic and Conformational Analysis
Crystallographic studies of similar compounds reveal the importance of hydrogen bonding and ring puckering:
- Hydrogen Bonding : The ketone at position 5 and ester oxygen in the target compound likely participate in hydrogen-bonding networks, akin to patterns observed in carbamate derivatives . For example, Etter’s graph-set analysis can classify these interactions as chains (C(6)) or rings (R(4)), stabilizing crystal packing .
- Ring Puckering: The hexahydroquinoline core’s puckering can be quantified using Cremer-Pople parameters (e.g., amplitude $ q $, phase $ \phi $) . Comparative data for analogous compounds suggest that substituents like thiophen-2-yl may induce torsional strain, altering puckering amplitudes relative to simpler aryl substituents.
Biological Activity
Tetrahydrofuran-2-ylmethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C28H30N2O8S
- Molecular Weight: 554.6 g/mol
- IUPAC Name: oxolan-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
This compound belongs to the class of hexahydroquinolines and features a thiophene moiety and a nitrophenyl group, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which combines an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in suitable solvents like ethanol. Advanced synthetic methods may also utilize flow chemistry techniques to improve yield and purity.
The compound's biological activity can be attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions modulate various biological pathways leading to significant physiological effects:
- Anticancer Activity:
- Anti-inflammatory Effects:
-
Antimicrobial Properties:
- Thiophene-containing compounds are often studied for their antimicrobial activities. Research indicates that modifications in the structure can enhance their efficacy against bacterial strains.
Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Disrupts bacterial cell wall synthesis |
Case Studies
-
Anticancer Study:
A study evaluated the cytotoxic effects of related compounds on human cervical carcinoma (HeLa) cells. The results indicated an IC50 value of approximately 92.4 µM, suggesting moderate potency against cancer cell proliferation . -
Inflammation Model:
In animal models of inflammation, compounds with similar structures demonstrated a reduction in edema and inflammatory markers when administered at specific dosages . -
Microbial Inhibition:
A series of derivatives were tested against Gram-positive and Gram-negative bacterial strains. Results showed that modifications in the thiophene ring increased antibacterial activity significantly compared to controls.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing hexahydroquinoline derivatives with tetrahydrofuran and thiophene substituents?
- Methodological Answer : Multi-component reactions (MCRs), such as the Hantzsch synthesis, are widely used for constructing hexahydroquinoline scaffolds. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo derivatives were synthesized via cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate under reflux in acetic acid . Optimization involves adjusting solvent polarity (e.g., ethanol or toluene), catalyst (e.g., acetic acid or piperidine), and temperature (80–100°C). The tetrahydrofuran-2-ylmethyl group can be introduced via alkylation of intermediate enamines, while the thiophene moiety is typically incorporated via a substituted benzaldehyde precursor .
Q. How can X-ray crystallography and spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Mo Kα radiation (λ = 0.71073 Å) at 100–150 K ensures high-resolution structures. Programs like SHELXT (for solution) and SHELXL (for refinement) are employed to resolve the hexahydroquinoline ring conformation and substituent orientations . For example, similar compounds crystallize in monoclinic space groups (e.g., P2₁/c) with unit cell parameters a = 10–12 Å, b = 15–16 Å, c = 12–14 Å, and β = 105–110° .
- Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., thiophene protons at δ 6.8–7.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What purification and analytical methods are suitable for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates hexahydroquinoline derivatives. High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases resolves stereoisomers. Purity is validated via melting point analysis (e.g., 118–120°C for analogous compounds) and thin-layer chromatography (TLC) with UV detection .
Advanced Research Questions
Q. How can the puckering conformation of the hexahydroquinoline ring influence the compound’s reactivity and intermolecular interactions?
- Methodological Answer : The Cremer-Pople puckering parameters (𝑄, θ, φ) quantitatively describe ring non-planarity . For hexahydroquinolines, θ values near 0° indicate chair-like conformations, while θ ≈ 90° suggests boat forms. Computational tools (e.g., OLEX2 ) analyze crystallographic data to map puckering amplitudes (𝑄 = 0.5–1.0 Å) and correlate them with steric effects from substituents like the 4-nitrophenyl group. Distorted conformations may enhance hydrogen bonding (e.g., C=O⋯H–N interactions) or π-stacking with aromatic residues in biological targets .
Q. What computational approaches (e.g., DFT) are optimal for studying electronic properties and structure-activity relationships?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and Mulliken charges. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy (~-1.5 eV), enhancing electrophilic reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes) by simulating interactions with the thiophene and tetrahydrofuran moieties .
Q. How do substituents like 4-nitrophenyl and thiophene-2-yl impact crystal packing and supramolecular assembly?
- Methodological Answer : The 4-nitrophenyl group facilitates π-π stacking (interplanar distances ~3.5 Å) and C–H⋯O hydrogen bonds (2.2–2.5 Å), stabilizing layered crystal structures. Thiophene’s sulfur atom participates in S⋯O interactions (3.0–3.3 Å) with carbonyl groups. Hirshfeld surface analysis (via CrystalExplorer ) quantifies these interactions, showing ~10% contribution from S⋯O contacts in analogous compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
